molecular formula C12H12N4O2 B11782721 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid

Katalognummer: B11782721
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: OJHBPWCQYYZQAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and cinnoline moieties

Vorbereitungsmethoden

The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6,7,8-tetrahydrocinnoline with imidazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Wissenschaftliche Forschungsanwendungen

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C12H12N4O2

Molekulargewicht

244.25 g/mol

IUPAC-Name

1-(5,6,7,8-tetrahydrocinnolin-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c17-12(18)10-6-16(7-13-10)11-5-8-3-1-2-4-9(8)14-15-11/h5-7H,1-4H2,(H,17,18)

InChI-Schlüssel

OJHBPWCQYYZQAO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=NN=C(C=C2C1)N3C=C(N=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.